molecular formula C20H25N3O7S2 B2593806 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872976-29-9

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2593806
CAS No.: 872976-29-9
M. Wt: 483.55
InChI Key: RFYYSBYTYRHHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule investigated for its potent inhibitory activity against the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development and cellular proliferation. Its dysregulation is implicated in the pathogenesis of several diseases, most notably Down syndrome, where its gene is located on chromosome 21, and Alzheimer's disease. This compound functions by competitively binding to the ATP-binding pocket of the DYRK1A enzyme, thereby suppressing its kinase activity and modulating downstream signaling pathways. As a research chemical, it is a valuable tool for probing the physiological and pathological functions of DYRK1A, enabling studies in neurobiology, cancer research, and regenerative medicine. Researchers utilize this inhibitor to explore potential therapeutic strategies for cognitive disorders and to understand the molecular mechanisms governing cell cycle control and neurogenesis. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Its structure features a 1,3-oxazinan-2-yl core linked to a dimethoxybenzenesulfonyl group and a thiophene moiety, contributing to its specificity and binding affinity. For research purposes, scientists can find structural and screening data on public chemical databases such as PubChem . The role of DYRK1A as a therapeutic target is discussed in scientific literature, including reviews on kinase inhibitors (Nature Reviews Drug Discovery) .

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7S2/c1-28-16-7-6-15(11-17(16)29-2)32(26,27)23-8-4-9-30-18(23)13-22-20(25)19(24)21-12-14-5-3-10-31-14/h3,5-7,10-11,18H,4,8-9,12-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYYSBYTYRHHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Thiophene Moiety: The thiophene group is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Final Assembly: The final compound is assembled through a series of condensation reactions, linking the oxazinan and thiophene moieties to the ethanediamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the sulfonyl group or the oxazinan ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under mild to moderate temperatures and often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and oxazinan ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The target compound belongs to a family of ethanediamides with sulfonamide-linked heterocycles. Below is a comparative analysis of structurally related compounds identified in the literature:

Compound Name Substituent on Ethanediamide Sulfonyl Group Heterocycle Molecular Formula Molecular Weight
Target Compound Thiophen-2-ylmethyl 3,4-Dimethoxyphenyl 1,3-Oxazinan Not Provided Not Provided
N-Cyclohexyl-N′-({3-[(3,4-dimethoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide Cyclohexyl 3,4-Dimethoxyphenyl 1,3-Oxazinan C21H31N3O7S 469.55
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 3,4-Dimethoxyphenethyl 2-Thienyl 1,3-Oxazolidin Not Provided Not Provided
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 2-Methylpropyl (Isobutyl) 4-Fluorophenyl 1,3-Oxazinan C17H24FN3O5S 401.45

Structural and Functional Implications

Heterocycle Variations :

  • The 1,3-oxazinan ring (6-membered) in the target compound and analogs offers greater conformational flexibility compared to the 1,3-oxazolidin (5-membered) ring in . This may influence binding affinity in biological systems due to reduced ring strain.
  • The oxazolidin derivative introduces a thienylsulfonyl group, which alters electronic properties and steric bulk compared to the 3,4-dimethoxybenzenesulfonyl group in the target compound.

Sulfonyl Group Modifications :

  • The 3,4-dimethoxyphenyl group in the target compound and enhances electron-donating capacity and solubility compared to the 4-fluorophenyl group in , which is electron-withdrawing and lipophilic.
  • The 2-thienylsulfonyl group in introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) absent in purely aromatic sulfonyl groups.

The cyclohexyl group in increases hydrophobicity, which may affect membrane permeability, while the isobutyl group in offers steric hindrance with minimal electronic effects.

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests a range of biological activities, particularly in the context of enzyme inhibition and receptor interaction. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure features a sulfonamide group, an oxazinan ring, and a thiophene moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an inhibitor of specific enzymes and receptors. Key areas of interest include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of similar sulfonamide compounds exhibit antimicrobial activity.

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an AChE and BuChE inhibitor. The following table summarizes findings from various studies regarding the inhibitory effects of related compounds:

Compound NameIC50 (µM) AChEIC50 (µM) BuChEReference
Donepezil33.65 ± 3.5035.80 ± 4.60
Compound X6.40 ± 1.107.50 ± 1.20
Compound Y5.80 ± 2.187.20 ± 2.30
N'-{...}TBDTBDTBD

Note: TBD indicates that specific IC50 values for N'-{...} are yet to be determined.

Case Studies

  • In Vitro Studies :
    • A study evaluated a series of benzoxazole derivatives similar to N'-{...}, revealing that certain modifications significantly enhance AChE inhibition compared to standard drugs like Donepezil.
    • Compounds with electron-withdrawing groups (e.g., nitro groups) exhibited increased potency, suggesting that structural modifications can optimize biological activity.
  • In Vivo Studies :
    • Animal models have been used to assess the neuroprotective effects of related sulfonamide compounds, indicating potential benefits in conditions such as Alzheimer's disease.

The proposed mechanism involves binding to the active site of AChE and BuChE, thereby preventing the hydrolysis of acetylcholine and prolonging its action at synapses. The presence of the sulfonamide group is critical for this interaction, as it enhances binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.